Tert-butoxy(chloromethyl)dimethylsilane Tert-butoxy(chloromethyl)dimethylsilane
Brand Name: Vulcanchem
CAS No.: 58307-46-3
VCID: VC18752441
InChI: InChI=1S/C7H17ClOSi/c1-7(2,3)9-10(4,5)6-8/h6H2,1-5H3
SMILES:
Molecular Formula: C7H17ClOSi
Molecular Weight: 180.75 g/mol

Tert-butoxy(chloromethyl)dimethylsilane

CAS No.: 58307-46-3

Cat. No.: VC18752441

Molecular Formula: C7H17ClOSi

Molecular Weight: 180.75 g/mol

* For research use only. Not for human or veterinary use.

Tert-butoxy(chloromethyl)dimethylsilane - 58307-46-3

Specification

CAS No. 58307-46-3
Molecular Formula C7H17ClOSi
Molecular Weight 180.75 g/mol
IUPAC Name chloromethyl-dimethyl-[(2-methylpropan-2-yl)oxy]silane
Standard InChI InChI=1S/C7H17ClOSi/c1-7(2,3)9-10(4,5)6-8/h6H2,1-5H3
Standard InChI Key UXXCXTGMKSMVFH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)O[Si](C)(C)CCl

Introduction

Structural and Chemical Properties

Tert-butoxy(chloromethyl)dimethylsilane belongs to the class of organosilanes, which are widely employed in organic synthesis for their ability to modify molecular structures through silylation reactions. The compound’s silicon center adopts a tetrahedral geometry, with the tert-butoxy group providing steric protection, thereby influencing reaction selectivity. The chloromethyl group introduces a site for nucleophilic substitution, enabling functionalization at the silicon-bound carbon.

Key physicochemical properties inferred from analogous silanes include:

  • Molecular weight: 194.73 g/mol

  • Boiling point: Estimated 180–200°C (extrapolated from tert-butyldimethylsilyl derivatives )

  • Reactivity: High electrophilicity at the chloromethyl group, with susceptibility to hydrolysis under acidic or basic conditions .

Synthetic Methodologies

Patent-Based Insights

A Chinese patent (CN101817842A) outlines a method for synthesizing tert-butyldimethyl chlorosilane, which shares mechanistic similarities with the target compound’s potential synthesis :

  • Grignard Reaction: Magnesium reacts with tert-butyl chloride in a mixed ether-cyclohexane solvent to form a tert-butyl magnesium chloride intermediate.

  • Silane Coupling: The Grignard reagent reacts with dimethyldichlorosilane, yielding tert-butyldimethyl chlorosilane after purification.

  • Workup: Hydrochloric acid is added to quench excess magnesium, followed by solvent removal via distillation.

Adapting this approach, substituting dimethyldichlorosilane with chloromethyldimethylsilane could theoretically yield tert-butoxy(chloromethyl)dimethylsilane, though experimental validation is required.

Applications in Organic Synthesis

Protective Group Chemistry

The tert-butoxy group’s steric bulk makes it suitable for protecting hydroxyl groups in alcohols and phenols. For example, silylation of alcohols with tert-butoxy(chloromethyl)dimethylsilane under basic conditions could generate stable tert-butoxy-dimethylsilyl ethers, which resist hydrolysis under mild conditions but can be cleaved selectively using fluoride ions .

Functionalization Reactions

The chloromethyl group enables further derivatization:

  • Nucleophilic Substitution: Reaction with amines or alkoxides yields amino- or alkoxy-methylsilanes.

  • Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) could functionalize the chloromethyl moiety, enabling carbon-carbon bond formation.

Comparative Analysis with Related Silanes

CompoundStructureKey FeaturesApplications
tert-Butyldimethylsilyl chloride(CH₃)₂(t-Bu)SiClCommon alcohol protecting agent Peptide synthesis, glycosylation
ChloromethyldimethoxysilaneClCH₂Si(OCH₃)₂Hydrophilic due to methoxy groupsSurface modification
tert-Butoxy(chloromethyl)dimethylsilane(CH₃)₃COCH₂Si(CH₃)₂ClCombines steric bulk and electrophilic sitesMultistep organic synthesis

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